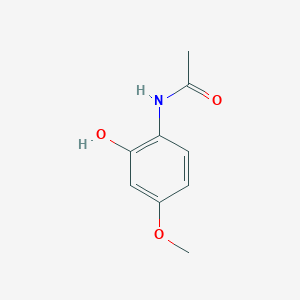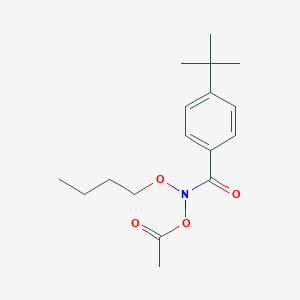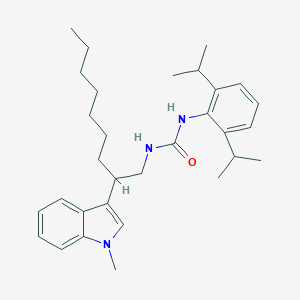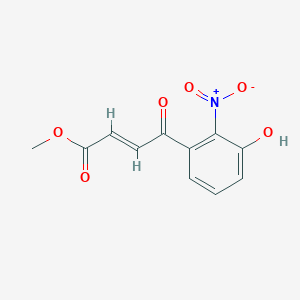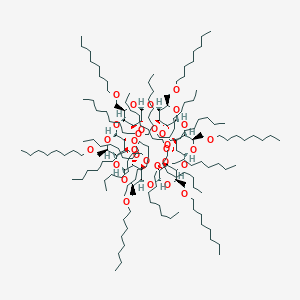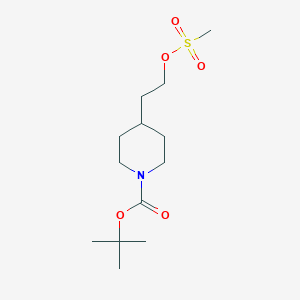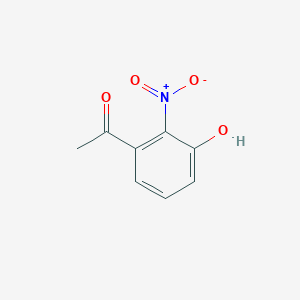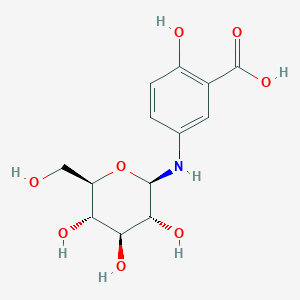
N-Glucopyranosyl-5-aminosalicylic acid
Descripción general
Descripción
“N-Glucopyranosyl-5-aminosalicylic acid” is a metabolite of 5-aminosalicylic acid (5-ASA). It is formed in considerable amounts concomitant with a decrease in 5-aminosalicylic acid in plasma samples .
Synthesis Analysis
The metabolite is prepared by incubation of 5-ASA with rat liver homogenate, and isolated using preparative h.p.l.c . It is identified as N-beta-D-glucopyranosyl-5-aminosalicylic acid by n.m.r. spectroscopy and by FAB mass spectrometry .Chemical Reactions Analysis
N-beta-D-Glucopyranosyl-5-ASA is formed non-enzymically from 5-ASA and glucose in phosphate buffer pH 7.4, and is unstable under weakly acidic conditions, decomposition increasing with temperature .Physical And Chemical Properties Analysis
The molecular formula of “N-Glucopyranosyl-5-aminosalicylic acid” is C13H17NO8. It has a molecular weight of 315.28 g/mol. It has a hydrogen bond donor count of 7 and a hydrogen bond acceptor count of 9 .Aplicaciones Científicas De Investigación
Immunopharmacology and Therapeutic Mechanisms
N-Glucopyranosyl-5-aminosalicylic acid, also known as 5-aminosalicylic acid (5-ASA), is primarily recognized for its role in treating inflammatory bowel disease (IBD) due to its anti-inflammatory properties. Nikolaus et al. (2000) elucidate that 5-ASA's therapeutic efficacy in both acute and chronic intestinal inflammation is partly attributed to its ability to inhibit arachidonic acid metabolism and scavenge oxygen radicals. It also suppresses the activation of peripheral and intestinal lymphocytes and inhibits immunoglobulin secretion by B lymphocytes, as well as pro-inflammatory cytokine production (Nikolaus, Fölscn, & Schreiber, 2000).
Modulation of Nuclear Receptors
Rousseaux et al. (2005) discovered that 5-ASA's intestinal anti-inflammatory effects are linked to the activation of peroxisome proliferator-activated receptor-γ (PPAR-γ). This nuclear receptor mediates 5-ASA's therapeutic action, suggesting a novel target for 5-ASA in the treatment of inflammatory diseases (Rousseaux et al., 2005).
Drug Delivery and Transport Efficiency
Yuri et al. (2020) investigated the transport characteristics of dipeptide-like 5-ASA derivatives, revealing that certain derivatives are transportable substrates for the human H+-coupled oligopeptide transporter PEPT1. This study highlights the potential for improved drug delivery efficiency to local colonic lesions in IBD (Yuri et al., 2020).
Prodrug Development for Ulcerative Colitis
In the pursuit of enhanced therapies for ulcerative colitis, Yan et al. (2019) synthesized a prodrug of 5-ASA, demonstrating its potential as a promising oral colon-targeting prodrug with significant therapeutic effects in experimental colitis models (Yan et al., 2019).
Biochemical Interactions and Cellular Signaling
Serra et al. (2012) compared the effects of cyanidin-3-glucoside and 5-ASA on cytokine-induced inflammation in intestinal cells. Their findings suggest that both compounds reduce inflammatory mediators and enzyme expressions, indicating potential complementary benefits in inflammatory bowel disease treatment (Serra et al., 2012).
Propiedades
IUPAC Name |
2-hydroxy-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO8/c15-4-8-9(17)10(18)11(19)12(22-8)14-5-1-2-7(16)6(3-5)13(20)21/h1-3,8-12,14-19H,4H2,(H,20,21)/t8-,9-,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRWBGQWNUAGPK-RMPHRYRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2C(C(C(C(O2)CO)O)O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90924382 | |
| Record name | N-(3-Carboxy-4-hydroxyphenyl)hexopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Glucopyranosyl-5-aminosalicylic acid | |
CAS RN |
123135-21-7 | |
| Record name | N-Glucopyranosyl-5-aminosalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123135217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Carboxy-4-hydroxyphenyl)hexopyranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B122479.png)
![N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide](/img/structure/B122481.png)
